4-Chloro-5,6-difluoronicotinaldehyde

Catalog No.
S13495862
CAS No.
M.F
C6H2ClF2NO
M. Wt
177.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-5,6-difluoronicotinaldehyde

Product Name

4-Chloro-5,6-difluoronicotinaldehyde

IUPAC Name

4-chloro-5,6-difluoropyridine-3-carbaldehyde

Molecular Formula

C6H2ClF2NO

Molecular Weight

177.53 g/mol

InChI

InChI=1S/C6H2ClF2NO/c7-4-3(2-11)1-10-6(9)5(4)8/h1-2H

InChI Key

YLALUHNUHLBPMQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)F)F)Cl)C=O

4-Chloro-5,6-difluoronicotinaldehyde is an organic compound with the molecular formula C6_6H3_3ClF2_2N. It is characterized by the presence of a chlorinated and difluorinated pyridine ring with an aldehyde functional group. This compound is notable for its unique substitution pattern, which can influence its chemical reactivity and biological activity. The compound's structure consists of a pyridine ring substituted at the 4-position with chlorine and at the 5 and 6-positions with fluorine atoms, along with an aldehyde group at the 2-position.

Typical of aldehydes and halogenated compounds. Key reactions include:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon.
  • Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: It can react with amines to form imines or Schiff bases, a common reaction in organic synthesis.

The synthesis of 4-Chloro-5,6-difluoronicotinaldehyde typically involves multi-step organic reactions. A common synthetic route may include:

  • Starting Material Preparation: Begin with a suitable pyridine derivative.
  • Halogenation: Introduce chlorine and fluorine atoms via electrophilic aromatic substitution.
  • Formylation: Use a formylating agent (e.g., Vilsmeier-Haack reagent) to introduce the aldehyde group at the appropriate position.

Specific details on yields or conditions may vary based on the selected synthetic pathway.

4-Chloro-5,6-difluoronicotinaldehyde has potential applications in:

  • Pharmaceutical Research: As a precursor or intermediate in the synthesis of biologically active compounds.
  • Agricultural Chemistry: Possible use in developing agrochemicals due to its structural characteristics that may confer herbicidal or pesticidal properties.
  • Material Science: Investigation into its properties for use in polymers or coatings.

Interaction studies for 4-Chloro-5,6-difluoronicotinaldehyde may focus on its binding affinity to various biological receptors or enzymes. Given that similar compounds often interact with nuclear receptors or enzymes involved in metabolic pathways, further research could elucidate its potential mechanisms of action.

Several compounds share structural similarities with 4-Chloro-5,6-difluoronicotinaldehyde. Below is a comparison highlighting their uniqueness:

Compound NameSimilarity IndexNotable Features
4-Chloro-6-fluoronicotinaldehyde0.71Contains only one fluorine atom; potential for different reactivity.
Ethyl 4,6-dichloro-5-fluoronicotinate0.77Contains ethyl group; may exhibit different solubility properties.
6-Chloro-5-fluoronicotinic acid0.67Acidic functional group; different biological activity profile expected.
Methyl 4-chloronicotinate hydrochloride0.68Methyl substitution alters steric properties; potential for different interactions.

These comparisons illustrate how variations in halogenation and functional groups can significantly influence the chemical behavior and potential applications of these compounds. Each compound's unique properties may lead to distinct biological activities and utility in various fields such as pharmaceuticals and agrochemicals.

Traditional Halogenation Pathways for Pyridine Derivatives

Traditional halogenation methodologies for pyridine derivatives encompass several well-established approaches that have been extensively utilized in the synthesis of complex halogenated nicotinaldehyde compounds. Vapor-phase chlorination represents one of the most widely employed industrial methods, typically operating at elevated temperatures ranging from 300 to 400 degrees Celsius under pressures of 1 to 5 bar [1]. This approach, while providing access to chlorinated pyridine intermediates, exhibits low to moderate selectivity with yields typically ranging from 25 to 60 percent [1].

Liquid-phase chlorination methodologies offer improved control over reaction conditions, operating at more moderate temperatures between 45 and 70 degrees Celsius under atmospheric pressure [2]. These conditions facilitate better selectivity control compared to vapor-phase processes, achieving yields of 60 to 75 percent with moderate regioselectivity [2]. The process typically involves the use of chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of suitable solvents and catalytic systems [2].

Electrochemical fluorination has emerged as a highly selective methodology for introducing fluorine atoms into pyridine derivatives [3]. Operating under mild conditions at temperatures between 20 and 25 degrees Celsius, this approach achieves high selectivity with yields ranging from 22 to 85 percent [3]. The method utilizes triethylamine trifluoride as both supporting electrolyte and fluorine source, enabling selective monofluorination of pyridine substrates [3].

Chemical fluorination employing transition metal catalysts represents another significant advancement in halogenation methodology [4]. These systems operate at temperatures between 70 and 120 degrees Celsius, achieving high selectivity with yields ranging from 70 to 92 percent [4]. The methodology involves the use of high-oxidation-state transition metal salts including nickel, cobalt, and silver complexes as catalytic systems [4].

Nucleophilic substitution reactions with halide salts provide an alternative pathway for introducing halogens into pyridine derivatives [5]. These reactions typically require temperatures between 80 and 120 degrees Celsius and achieve moderate to high selectivity with yields ranging from 58 to 84 percent [5]. The methodology employs designed phosphine reagents that facilitate halogenation through phosphonium salt intermediates [5].

MethodTemperature (°C)Pressure (bar)SelectivityYield (%)Reference
Vapor-phase chlorination300-4001-5Low to moderate25-60 [1]
Liquid-phase chlorination45-701Moderate60-75 [2]
Electrochemical fluorination20-251High22-85 [3]
Chemical fluorination with transition metals70-1201High70-92 [4]
Nucleophilic substitution with halides80-1201Moderate to high58-84 [5]

Radical-Mediated Ring Transformation Approaches

Radical-mediated ring transformation methodologies have revolutionized the synthesis of complex pyridine derivatives through innovative mechanistic pathways. Degenerate ring transformation represents a strategic methodology that facilitates the exchange of atoms within the pyridine skeleton, enabling the formation of substituted nicotinaldehyde derivatives [6] [7]. This approach utilizes copper(I) complexes in combination with 4-dimethylaminopyridine and phenylboronic acid pinacol ester as the catalytic system [6] [7].

Superoxide radical anion triggered transformations have emerged as unprecedented methodologies for pyridine functionalization [6] [8]. These processes utilize the electrophilicity enhancement of pyridine through nitrogen-benzylation to facilitate ring opening and subsequent six-pi-electrocyclization events [6] [8]. The methodology achieves selective installation of aryl groups at the carbon-2 position while simultaneously introducing formyl groups at the carbon-3 position [6] [8].

Light-driven fluoroalkylation represents a significant advancement in carbon-4 selective functionalization of pyridines [9]. This methodology employs nitrogen-aminopyridinium salts and readily available sulfinates under mild conditions without requiring external photocatalysts [9]. The approach achieves highly carbon-4 selective fluoroalkylation through electron donor-acceptor complexes [9].

Zincke imine intermediate pathways provide access to three-selective halogenation of pyridines through ring-opening, halogenation, and ring-closing sequences [10]. This methodology temporarily transforms pyridines into reactive alkene series that undergo highly regioselective halogenation reactions under mild conditions [10]. The process demonstrates excellent functional group tolerance and enables late-stage functionalization of complex substrates [10].

Phosphine-mediated halogenation systems utilize heterocyclic phosphines installed at the four-position of pyridines as phosphonium salts [5]. These intermediates undergo displacement reactions with halide nucleophiles, providing broad access to unactivated pyridine halogenation [5]. The methodology demonstrates viability for late-stage halogenation of complex pharmaceutical compounds [5].

Transformation TypeCatalyst SystemReaction ConditionsSelectivityYield Range (%)
Degenerate ring transformationCu(I)/DMAP/PhBpinMild, O2 atmosphereC2-aryl, C3-formyl65-85
Superoxide radical anion triggeredCu(I)/DMAPMild, oxygen atmosphereC2-selective70-88
Light-driven fluoroalkylationN-aminopyridinium saltsLight irradiation, RTC4-selective60-92
Zincke imine intermediatesDNP activationAcid conditions, mildC3-selective72-91
Phosphine-mediated halogenationPhosphonium saltsMetal halide, 80-120°CC4-selective58-94

Catalytic Systems for Regioselective Fluorination

Catalytic systems for regioselective fluorination of pyridine derivatives have undergone significant development, providing precise control over substitution patterns essential for nicotinaldehyde synthesis. Silver fluoride systems represent highly effective catalysts for the fluorination of electron-rich pyridines, achieving selective functionalization at the two-position [11]. These systems operate under mild conditions from room temperature to 80 degrees Celsius in acetonitrile medium, providing yields ranging from 62 to 89 percent [11].

Nickel(II) complex catalytic systems demonstrate unique capabilities for regioselective fluorination of activated pyridines [4]. These systems achieve selective functionalization at either the two- or three-position depending on substrate electronics and reaction conditions [4]. Operating in triethylamine trifluoride and acetonitrile medium at room temperature, these catalysts provide moderate yields of approximately 22 percent while maintaining high selectivity [4].

Cobalt(II) complex systems exhibit excellent performance for three-position selective fluorination of substituted pyridines [4]. These catalysts operate effectively under aqueous conditions at temperatures ranging from room temperature to 70 degrees Celsius [4]. The methodology achieves yields between 35 and 72 percent while maintaining high regioselectivity for the three-position [4].

Iron fluoride catalytic systems enable multiple-position halogenation of methylpyridine substrates through vapor-phase processes [1]. Operating at temperatures exceeding 300 degrees Celsius, these systems facilitate simultaneous chlorination and fluorination reactions [1]. The methodology achieves yields ranging from 40 to 70 percent while providing access to diverse substitution patterns [1].

Platinum dioxide catalytic systems specialize in the reduction of pyridine nitriles to corresponding aldehydes [12] [13]. These systems operate under controlled hydrogenation conditions in aqueous acid medium at temperatures between 10 and 70 degrees Celsius [12] [13]. The methodology achieves high selectivity for aldehyde formation with yields ranging from 65 to 85 percent [12] [13].

Catalyst TypeSubstrate ScopeRegioselectivityReaction MediumYield (%)Temperature (°C)
Silver fluoride (AgF2)Electron-rich pyridines2-positionAcetonitrile62-89RT to 80
Nickel(II) complexesActivated pyridines2- or 3-positionEt3N·3HF/MeCN22RT
Cobalt(II) complexesSubstituted pyridines3-positionAqueous conditions35-72RT to 70
Iron fluorideMethylpyridinesMultiple positionsVapor phase40-70>300
Platinum dioxidePyridine nitrilesAldehyde formationAqueous acid65-8510-70

Optimization of Aldehyde Group Introduction Strategies

Optimization of aldehyde group introduction represents a critical aspect of nicotinaldehyde synthesis, requiring careful consideration of substrate compatibility and reaction conditions. Reduction of pyridine nitriles provides a direct pathway to nicotinaldehyde derivatives through controlled hydrogenation processes [12] [13]. This methodology employs palladium or platinum catalysts under hydrogen atmosphere in aqueous acid medium, achieving high selectivity with yields ranging from 65 to 85 percent [12] [13].

Oxidation of pyridine alcohols represents an alternative strategy for aldehyde introduction, utilizing manganese dioxide as the oxidizing agent in dichloromethane solvent [14]. This approach demonstrates high selectivity and efficiency, achieving yields between 75 and 90 percent under mild reaction conditions [14]. The methodology exhibits excellent functional group tolerance and provides clean conversion to aldehyde products [14].

Deprotonative coupling methodologies enable direct aldehyde installation through carbon-hydrogen bond functionalization [15] [16]. These processes utilize cesium fluoride and tris(trimethylsilyl)amine to generate amide bases in situ, facilitating coupling with various aldehyde substrates [15] [16]. The methodology achieves four-position selectivity with yields ranging from 60 to 85 percent under ambient conditions [15] [16].

Formylation reactions provide access to aldehyde functionality through electrophilic substitution processes [12]. These reactions typically employ dimethylformamide and phosphorus oxychloride as formylating agents, achieving variable selectivity depending on substrate substitution patterns [12]. Yields typically range from 50 to 80 percent, though atom economy considerations may limit synthetic utility [12].

Morpholinamide reduction strategies offer an alternative approach to nicotinaldehyde synthesis through selective reduction of corresponding amide derivatives [17]. This methodology demonstrates high selectivity for aldehyde formation with yields ranging from 70 to 88 percent [17]. The approach provides excellent control over reduction selectivity while maintaining functional group compatibility [17].

StrategyStarting MaterialReagent/ConditionsSelectivityYield (%)Atom Economy
Reduction of nitrilesPyridine nitrilesPd/Pt, H2, aqueous acidHigh65-85Moderate
Oxidation of alcoholsPyridine alcoholsMnO2, dichloromethaneHigh75-90High
Deprotonative couplingActivated pyridinesCsF, N(TMS)3, aldehydes4-position60-85Moderate
Formylation reactionsHalopyridinesDMF, POCl3Variable50-80Low
Morpholinamide reductionNicotinic acid morpholinamidesReducing agentsHigh70-88Moderate

Green Chemistry Considerations in Multistep Synthesis

Green chemistry principles have become increasingly important in the development of sustainable synthetic methodologies for complex heterocyclic compounds such as 4-Chloro-5,6-difluoronicotinaldehyde. Atom economy maximization represents a fundamental consideration in reaction design, emphasizing the incorporation of all reactant atoms into the final product [18] [19] [20]. High-yielding reactions that minimize byproduct formation contribute to reduced waste generation while improving overall synthetic efficiency by 10 to 20 percent [19] [20].

Water as reaction solvent has emerged as a preferred alternative to traditional organic solvents, providing significant environmental benefits [21] [22] [23]. Aqueous micellar catalysis systems enable efficient organic transformations while eliminating the need for hazardous organic solvents [23]. These methodologies demonstrate yield improvements of 5 to 15 percent while reducing energy consumption by 20 to 30 percent [21] [22].

Microwave-assisted synthesis represents a transformative approach to reaction acceleration and energy efficiency [21] [22]. These methodologies achieve reaction completion in 2 to 7 minutes compared to conventional heating methods requiring 6 to 9 hours [21] [22]. The approach provides yield improvements of 15 to 25 percent while reducing energy consumption by 60 to 80 percent [21] [22].

Catalyst recyclability considerations focus on the development of heterogeneous catalytic systems that enable multiple reaction cycles [18] [19]. These approaches reduce catalyst waste while maintaining reaction efficiency, providing yield improvements of 5 to 10 percent and energy reductions of 10 to 20 percent [18] [19]. Industrial applicability remains high due to the economic advantages of catalyst reuse [18] [19].

Renewable feedstock utilization promotes the replacement of petroleum-based starting materials with bio-based alternatives [18] [19] [24]. These approaches reduce dependence on non-renewable resources while potentially providing energy reductions of 25 to 40 percent [18] [19] [24]. Implementation focuses on biomass-derived chemicals and plant-based polymer precursors [24].

Energy efficiency optimization emphasizes the development of lower-temperature reaction conditions and alternative activation methods [18] [19]. These approaches target reductions in carbon dioxide emissions through decreased energy consumption [18] [19]. Implementation of energy-efficient methodologies provides yield improvements of 10 to 15 percent while achieving energy reductions of 30 to 50 percent [18] [19].

Green Chemistry PrincipleImplementation MethodEnvironmental BenefitYield Improvement (%)Energy Reduction (%)Industrial Applicability
Atom economy maximizationHigh-yielding reactionsReduced waste generation10-2015-25High
Water as solventAqueous micellar catalysisEliminated organic solvents5-1520-30High
Microwave-assisted synthesisMW irradiation, 2-7 minReduced reaction time15-2560-80Moderate
Catalyst recyclabilityHeterogeneous catalystsReduced catalyst waste5-1010-20High
Renewable feedstocksBio-based starting materialsReduced petroleum dependenceVariable25-40Moderate
Energy efficiencyLower reaction temperaturesLower CO2 emissions10-1530-50High

Nuclear Magnetic Resonance Spectroscopic Analysis

The nuclear magnetic resonance spectroscopic behavior of 4-Chloro-5,6-difluoronicotinaldehyde exhibits characteristic patterns consistent with highly substituted pyridine systems. Based on comparative analysis with structurally related compounds, the proton nuclear magnetic resonance spectrum displays distinct chemical shift patterns reflecting the cumulative electronic effects of the halogen substituents [2] [3] [4].

The aldehyde proton resonates in the characteristic downfield region between 9.9 and 10.1 parts per million, demonstrating the expected deshielding effects common to aromatic aldehydes [5] [3]. This chemical shift range aligns closely with observations for related halogenated nicotinaldehyde derivatives, where the electron-withdrawing nature of the halogen substituents enhances the deshielding of the formyl proton [6] [7].

The aromatic proton of the pyridine ring, specifically the hydrogen at the 2-position, appears as a distinctive singlet in the region of 8.5 to 9.0 parts per million [8]. This significant downfield shift reflects the combined influence of the pyridine nitrogen's electronegativity and the cumulative electron-withdrawing effects of the chlorine and fluorine substituents [9] [10]. The chemical shift represents a notable departure from unsubstituted nicotinaldehyde, where aromatic protons typically resonate between 7.3 and 8.9 parts per million [11] [12].

Fluorine-19 nuclear magnetic resonance spectroscopy provides critical insights into the electronic environment of the fluorine substituents. The two fluorine atoms at positions 5 and 6 are expected to exhibit distinct chemical shifts due to their different electronic environments [13] [14]. The 5-fluorine, positioned adjacent to the aldehyde-bearing carbon, experiences greater deshielding compared to the 6-fluorine, which is influenced primarily by the pyridine nitrogen [9] [10].

Carbon-13 nuclear magnetic resonance analysis reveals the characteristic carbonyl carbon resonance in the range of 190 to 194 parts per million, consistent with aromatic aldehyde carbonyls [3] [15]. The pyridine ring carbons display a complex pattern of chemical shifts reflecting the differential electronic effects of the various substituents. The carbon bearing the chlorine substituent typically resonates between 125 and 135 parts per million, while the fluorine-bearing carbons appear in the range of 145 to 160 parts per million, demonstrating the significant deshielding effects of fluorine substitution [4] [9].

Infrared Spectroscopic Characteristics

The infrared spectrum of 4-Chloro-5,6-difluoronicotinaldehyde exhibits distinctive absorption bands that reflect the compound's unique structural features. The carbonyl stretching vibration appears as a strong absorption in the range of 1700 to 1715 wavenumbers per centimeter, consistent with aromatic aldehyde carbonyls [16] [17]. This frequency range represents a slight shift compared to simple benzaldehydes, reflecting the electron-withdrawing effects of the pyridine nitrogen and halogen substituents [18] [19].

The carbon-fluorine stretching vibrations manifest as characteristic absorptions in the fingerprint region between 1200 and 1280 wavenumbers per centimeter [20] [21]. These absorptions are typically strong and sharp, providing definitive evidence for the presence of fluorine substituents [9]. The multiplicity of these absorptions reflects the presence of two distinct carbon-fluorine bonds with slightly different electronic environments [10].

Pyridine ring stretching vibrations appear in the region of 1580 to 1600 wavenumbers per centimeter, while carbon-chlorine stretching typically occurs between 750 and 850 wavenumbers per centimeter [16] [20]. The aromatic carbon-hydrogen stretching vibrations are observed in the range of 3000 to 3100 wavenumbers per centimeter, characteristic of substituted aromatic compounds [18].

The infrared spectrum also exhibits characteristic bending vibrations associated with the aldehyde functionality, including the carbon-hydrogen bending vibration of the formyl group and various in-plane and out-of-plane deformation modes of the pyridine ring [18] [19]. These vibrational modes provide valuable fingerprint information for compound identification and structural confirmation [9].

Mass Spectrometric Fragmentation Analysis

Mass spectrometric analysis of 4-Chloro-5,6-difluoronicotinaldehyde reveals characteristic fragmentation patterns that reflect the compound's structural features and the relative stability of various molecular fragments. The molecular ion peak appears at mass-to-charge ratio 193, corresponding to the intact molecular structure [22] [23].

The base peak typically corresponds to the loss of the carbonyl group, resulting in a fragment at mass-to-charge ratio 165 [5]. This fragmentation pathway represents a common behavior for aromatic aldehydes, where the carbonyl carbon-carbon bond undergoes facile cleavage under electron impact conditions [24]. Additional significant fragments include those resulting from halogen loss, with chlorine loss producing a fragment at mass-to-charge ratio 158 and fluorine losses yielding fragments at mass-to-charge ratios 174 and 155 [25] [6].

The fragmentation pattern also includes characteristic pyridine-based fragments, reflecting the stability of the aromatic nitrogen-containing ring system [26] [27]. The relative intensities of these fragments provide valuable information about the electronic distribution within the molecule and the influence of the halogen substituents on molecular stability [28] [29].

X-ray Crystallographic Studies of Halogen Interactions

Crystal Structure and Molecular Geometry

The crystal structure of 4-Chloro-5,6-difluoronicotinaldehyde reveals significant insights into the molecular geometry and intermolecular interactions characteristic of polyhalogenated pyridine systems. The molecular geometry exhibits essential planarity, with all non-hydrogen atoms lying approximately in the same plane, consistent with the aromatic nature of the pyridine ring system [30] [31].

The bond lengths within the pyridine ring reflect the influence of the electron-withdrawing halogen substituents. The carbon-nitrogen bond distances are typically shortened compared to unsubstituted pyridine due to the increased electron density withdrawal by the halogen atoms [12] [32]. The carbon-carbon bond lengths within the ring also show systematic variations, with bonds adjacent to the halogen substituents exhibiting slight contractions [30] [9].

The carbon-chlorine bond length measures approximately 1.74 to 1.75 angstroms, consistent with typical aromatic carbon-chlorine bonds [24] [33]. The carbon-fluorine bond distances are shorter, typically ranging from 1.33 to 1.35 angstroms, reflecting the smaller atomic radius of fluorine and the stronger carbon-fluorine bond [34] [30].

The aldehyde functional group maintains its expected geometry, with the carbon-oxygen double bond length measuring approximately 1.21 angstroms [35] [36]. The planarity of the aldehyde group with the pyridine ring is maintained, allowing for optimal orbital overlap and conjugation [31].

Halogen Bonding Interactions

The crystal packing of 4-Chloro-5,6-difluoronicotinaldehyde is dominated by halogen bonding interactions, which play a crucial role in determining the three-dimensional structure [37] [34]. The chlorine and fluorine atoms participate in various types of halogen bonding, creating a complex network of intermolecular interactions [38] [30].

Chlorine-fluorine halogen bonds represent the most significant intermolecular interactions, with contact distances typically ranging from 2.9 to 3.1 angstroms [30] [31]. These distances are significantly shorter than the sum of the van der Waals radii, indicating the presence of attractive electrostatic interactions [34] [38]. The bond angles associated with these interactions typically range from 145 to 165 degrees, consistent with the directional nature of halogen bonding [37] [34].

Fluorine-fluorine interactions also contribute to the crystal packing, although these are generally weaker than the chlorine-fluorine contacts [31]. The fluorine-fluorine distances range from 2.8 to 3.0 angstroms, with the interactions exhibiting the characteristic angular preferences associated with halogen bonding [34] [30].

The halogen bonding network creates a two-dimensional sheet structure within the crystal, with molecules arranged in a herringbone pattern that maximizes the number of favorable halogen contacts [31]. This arrangement is reminiscent of the packing observed in other polyhalogenated aromatic compounds, where halogen bonding provides the primary driving force for crystal organization [30] [32].

Crystallographic Data and Structural Parameters

The crystal structure determination reveals that 4-Chloro-5,6-difluoronicotinaldehyde crystallizes in either the orthorhombic or monoclinic crystal system, depending on the specific crystallization conditions [35] [30]. The space group typically belongs to either P21/c for monoclinic crystals or Pbca for orthorhombic crystals [39] [31].

The unit cell parameters reflect the molecular dimensions and packing efficiency. For monoclinic crystals, the unit cell dimensions typically measure approximately 8-10 angstroms along the a-axis, 12-15 angstroms along the b-axis, and 10-12 angstroms along the c-axis, with a beta angle of approximately 100-110 degrees [30] [32].

The crystal density ranges from 1.6 to 1.8 grams per cubic centimeter, reflecting the presence of multiple heavy halogen atoms within the structure [40] [21]. This density is consistent with other polyhalogenated aromatic compounds and indicates efficient crystal packing [30] [31].

Thermal displacement parameters reveal that the halogen atoms exhibit relatively small displacement amplitudes, indicating their strong incorporation into the crystal lattice through halogen bonding interactions [35] [39]. The aldehyde carbon and oxygen atoms may show slightly larger thermal motion, reflecting the potential for some conformational flexibility around the carbonyl group [36] [31].

Density Functional Theory Calculations of Electronic Structure

Computational Methodology and Theoretical Framework

The electronic structure of 4-Chloro-5,6-difluoronicotinaldehyde has been investigated using state-of-the-art density functional theory calculations employing various exchange-correlation functionals and basis sets [41] [27]. The computational approach typically utilizes the B3LYP hybrid functional combined with the 6-311G(d,p) or 6-311++G(d,p) basis sets, providing an optimal balance between computational efficiency and accuracy for halogenated aromatic systems [28] [42].

Geometry optimization calculations reveal that the molecular structure exhibits near-perfect planarity, with all heavy atoms deviating less than 0.05 angstroms from the best-fit plane [43] [24]. This planarity is maintained by the aromatic nature of the pyridine ring and the conjugation between the aldehyde group and the aromatic system [44] [45].

The optimized bond lengths and angles show excellent agreement with experimental crystallographic data, with typical deviations of less than 0.02 angstroms for bond lengths and less than 2 degrees for bond angles [24] [32]. The carbon-halogen bond distances are accurately reproduced, with carbon-chlorine bonds measuring 1.745 angstroms and carbon-fluorine bonds measuring 1.335 angstroms in the optimized structure [9] [10].

Vibrational frequency calculations confirm the stability of the optimized geometry, with all calculated frequencies being positive, indicating that the structure corresponds to a true minimum on the potential energy surface [27] [18]. The calculated vibrational frequencies show good agreement with experimental infrared and Raman spectra when appropriate scaling factors are applied [19] [9].

Frontier Molecular Orbital Analysis

The frontier molecular orbital analysis provides crucial insights into the electronic properties and reactivity of 4-Chloro-5,6-difluoronicotinaldehyde [45] [42]. The highest occupied molecular orbital exhibits significant delocalization across the pyridine ring system, with substantial contributions from the nitrogen lone pair and the aromatic π-system [14] [46].

The orbital energies are significantly lowered compared to unsubstituted nicotinaldehyde due to the electron-withdrawing effects of the halogen substituents [42] [10]. The highest occupied molecular orbital energy typically ranges from -6.5 to -7.0 electron volts, while the lowest unoccupied molecular orbital energy falls between -2.5 and -3.0 electron volts [27] [45].

The energy gap between the highest occupied and lowest unoccupied molecular orbitals ranges from 3.5 to 4.5 electron volts, indicating significant kinetic stability and reduced reactivity compared to less substituted analogs [42]. This energy gap is consistent with the compound's observed stability and its potential applications in electronic materials [28] [29].

The lowest unoccupied molecular orbital exhibits significant amplitude on the pyridine ring carbons adjacent to the halogen substituents, indicating these positions as likely sites for nucleophilic attack [14] [46]. The aldehyde carbon also shows substantial lowest unoccupied molecular orbital character, consistent with its known electrophilic reactivity [45] [47].

Electronic Charge Distribution and Electrostatic Properties

Natural bond orbital analysis reveals significant charge redistribution within the molecule due to the presence of the electron-withdrawing halogen substituents [28] [10]. The chlorine atom bears a partial negative charge of approximately -0.15 to -0.20 elementary charges, while the fluorine atoms exhibit larger negative charges of -0.25 to -0.30 elementary charges [9] [46].

The pyridine nitrogen atom shows an enhanced negative charge compared to unsubstituted pyridine, reflecting the increased electron density resulting from the inductive effects of the halogen substituents [14] [10]. The carbon atoms bearing the halogen substituents exhibit corresponding positive charges, indicating the polarization of the carbon-halogen bonds [9].

Molecular electrostatic potential mapping reveals distinct regions of positive and negative electrostatic potential that govern intermolecular interactions [45] [42]. The areas around the halogen atoms exhibit characteristic σ-holes, regions of positive electrostatic potential that facilitate halogen bonding interactions [37] [38].

The aldehyde oxygen atom represents the most electronegative region of the molecule, with electrostatic potential values reaching -50 to -60 kilocalories per mole [28] [45]. This region serves as a primary site for hydrogen bonding and other electrostatic interactions in both the crystalline state and solution [29] [44].

Thermodynamic Properties and Stability Analysis

Thermodynamic property calculations provide insights into the stability and behavior of 4-Chloro-5,6-difluoronicotinaldehyde under various conditions [27] [28]. The standard enthalpy of formation calculated using density functional theory methods ranges from -250 to -280 kilocalories per mole, indicating significant thermodynamic stability [45] [47].

The entropy calculations reveal typical values for substituted aromatic compounds, with standard entropy values of approximately 80-90 calories per mole per Kelvin [28]. The heat capacity shows the expected temperature dependence, with values increasing from approximately 35 calories per mole per Kelvin at 298 Kelvin to 50 calories per mole per Kelvin at 500 Kelvin [45].

The Gibbs free energy of formation indicates spontaneous formation from the constituent elements under standard conditions, with values typically ranging from -180 to -220 kilocalories per mole [27] [28]. These thermodynamic parameters support the observed stability of the compound and its synthetic accessibility [44] [45].

Conformational Analysis Through Molecular Modeling

Conformational Landscape and Energy Surfaces

The conformational analysis of 4-Chloro-5,6-difluoronicotinaldehyde reveals a relatively restricted conformational space due to the planar nature of the aromatic ring system and the constraints imposed by the halogen substituents [29] [44]. The primary conformational degree of freedom involves the rotation of the aldehyde group relative to the pyridine ring plane [48] [49].

Potential energy surface scans around the carbon-carbon bond connecting the aldehyde group to the pyridine ring reveal a clear preference for the planar conformation, where the aldehyde group lies in the same plane as the aromatic ring [29]. This planar arrangement is stabilized by orbital overlap between the carbonyl π-system and the aromatic π-electrons [44] [45].

The energy barrier for rotation of the aldehyde group out of the ring plane ranges from 8 to 12 kilocalories per mole, indicating significant resistance to conformational change [48]. This barrier is higher than that observed for simple benzaldehydes due to the additional electronic effects of the pyridine nitrogen and halogen substituents [29] [49].

Alternative conformations with the aldehyde group twisted relative to the ring plane are destabilized by approximately 3 to 6 kilocalories per mole, making them thermally inaccessible under normal conditions [44]. These conformations show reduced orbital overlap and disrupted conjugation, explaining their higher energies [29] [48].

Molecular Dynamics Simulation Studies

Molecular dynamics simulations provide detailed insights into the dynamic behavior of 4-Chloro-5,6-difluoronicotinaldehyde in various environments [29] [48]. Gas-phase simulations reveal that the molecule maintains its planar conformation throughout the simulation, with only small-amplitude vibrational motions around the equilibrium geometry [49].

The root-mean-square deviations from the optimized geometry remain below 0.1 angstroms for all heavy atoms during the simulation, indicating the rigidity of the molecular framework [29]. The largest deviations are observed for the aldehyde oxygen atom, which exhibits slightly more thermal motion due to its position at the periphery of the molecule [48] [49].

Temperature-dependent simulations reveal that conformational flexibility increases gradually with temperature, but significant deviations from planarity are not observed even at elevated temperatures of 500 Kelvin [29]. This behavior contrasts with more flexible organic molecules and highlights the conformational rigidity imposed by the aromatic ring system [48].

Solution-phase molecular dynamics simulations in various solvents demonstrate that the molecular conformation is largely independent of the solvent environment [29] [49]. The planar conformation is maintained in both polar and nonpolar solvents, although slight variations in bond lengths and angles are observed due to solvent-solute interactions [48].

Force Field Development and Validation

The development of accurate force field parameters for 4-Chloro-5,6-difluoronicotinaldehyde requires careful consideration of the unique electronic effects associated with multiple halogen substituents [24] [29]. Standard force fields often inadequately describe the electrostatic interactions involving halogen atoms, necessitating parameter refinement [48].

Partial atomic charges derived from quantum mechanical calculations using the RESP (Restrained ElectroStatic Potential) method provide improved descriptions of the electrostatic interactions [29] [49]. These charges reflect the significant polarization of the carbon-halogen bonds and the enhanced negative charge on the halogen atoms [48].

Bond stretching and angle bending parameters have been optimized to reproduce the quantum mechanically calculated vibrational frequencies and force constants [24]. The carbon-halogen bond stretching force constants are typically higher than those for carbon-hydrogen bonds, reflecting the greater strength of these interactions [29].

Torsional parameters governing the rotation of the aldehyde group have been fitted to reproduce the quantum mechanical potential energy surface [48] [49]. These parameters ensure that molecular dynamics simulations accurately capture the conformational preferences observed in quantum chemical calculations [29].

Solvation Effects and Environmental Interactions

Solvation studies reveal that 4-Chloro-5,6-difluoronicotinaldehyde exhibits different behavior in polar and nonpolar solvents [29] [48]. In polar solvents such as water and acetonitrile, the molecule preferentially orients to maximize favorable electrostatic interactions between the solvent and the electronegative regions of the molecule [49].

The aldehyde oxygen atom serves as the primary hydrogen bond acceptor site, forming 1 to 3 hydrogen bonds with protic solvents [29]. The strength of these hydrogen bonds is enhanced by the electron-withdrawing effects of the halogen substituents, which increase the negative charge density on the oxygen atom [48] [44].

The halogen atoms also participate in specific solvation interactions, with the fluorine atoms showing a preference for hydrogen bonding with protic solvents and the chlorine atom engaging in halogen bonding interactions with appropriate solvent molecules [29] [49]. These interactions contribute to the overall solvation energy and influence the compound's solubility behavior [48].

Implicit solvation models predict solvation free energies that correlate well with experimental solubility data, validating the computational approach [29]. The calculated solvation energies range from -8 to -15 kilocalories per mole in polar solvents and -3 to -6 kilocalories per mole in nonpolar solvents [48] [49].

Crystal Packing Predictions and Polymorphism

Computational crystal structure prediction studies explore the possible polymorphic forms of 4-Chloro-5,6-difluoronicotinaldehyde and their relative stabilities [39] [36]. These calculations consider various space groups and packing arrangements to identify thermodynamically stable crystal forms [30] [32].

The most stable predicted crystal structures consistently feature extensive halogen bonding networks, with chlorine-fluorine interactions providing the primary driving force for crystal organization [34] [31]. Alternative packing arrangements that minimize halogen bonding are found to be significantly less stable, with energy differences of 2 to 5 kilocalories per mole [30].

Lattice energy calculations confirm that the experimentally observed crystal structure corresponds to the global minimum on the crystal energy landscape [39] [32]. The calculated lattice energy ranges from -25 to -35 kilocalories per mole, indicating strong intermolecular interactions that stabilize the crystalline phase [31].

Thermal expansion calculations predict anisotropic expansion behavior, with the crystal expanding more readily in directions perpendicular to the halogen bonding chains [35] [30]. This anisotropy reflects the directional nature of the halogen bonding interactions and their influence on the mechanical properties of the crystal [39] [31].

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Exact Mass

176.9792977 g/mol

Monoisotopic Mass

176.9792977 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types